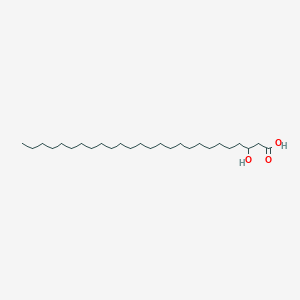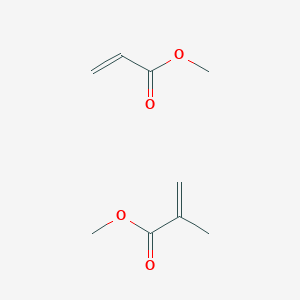
3-Hydroxyhexacosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxyhexacosanoic acid is a 3-hydroxy fatty acid that is hexacosanoic (cerotic) acid substituted at position 3 by a hydroxy group; a component of bacterial lipopolysaccharides. It is a 3-hydroxy monocarboxylic acid and a 3-hydroxy fatty acid. It derives from a hexacosanoic acid.
Scientific Research Applications
Biosynthetic Pathways for Production
3-Hydroxyhexacosanoic acid is closely related to 3-hydroxypropionic acid (3-HP), which has gained significant attention in scientific research. Biosynthetic pathways have been explored for producing 3-HP, an important platform chemical, via microbial synthesis. This route is considered more sustainable and environmentally friendly compared to chemical synthesis. The production of 3-HP involves detailed mass and redox balances and requires careful consideration of thermodynamic favorability (Jiang, Meng, & Xian, 2009). Additionally, recent advances in biological production of 3-HP highlight its value as a platform chemical produced from glucose or glycerol (Kumar, Ashok, & Park, 2013).
Application in Gene Expression Control
In genetic engineering, 3-HP has been used to develop inducible systems for orthogonal gene expression control in microorganisms like Escherichia coli. Such systems are crucial for synthetic biology and biotechnology applications, where precise control over gene expression is necessary (Hanko, Minton, & Malys, 2017).
Photosynthetic Production from CO2
Notably, cyanobacteria have been engineered for the biosynthetic production of 3-HP directly from CO2, demonstrating the feasibility of using photosynthetic organisms for sustainable chemical production (Wang et al., 2016). This process is particularly significant as it utilizes renewable resources (sunlight and CO2) for chemical synthesis.
Production from Glycerol and Other Substrates
The metabolic engineering of bacteria for the production of 3-HP from substrates like glycerol has been extensively studied. Advances in this field include new approaches for introducing heterologous pathways, precise gene expression control, and fermentation optimization (Jers et al., 2019). Moreover, the coupling of precursor and co-factor supply has improved 3-HP production in yeast, expanding the potential host organisms for bio-based 3-HP production (Chen et al., 2014).
Environmental and Health Applications
3-Hydroxy acids, including 3-hydroxyhexacosanoic acid, have been studied as chemical markers of endotoxin, which can have significant environmental and health implications. The profiling of these compounds using techniques like HPLC-MS/MS is crucial for understanding and monitoring environmental and occupational exposures (Uhlig et al., 2016).
properties
Product Name |
3-Hydroxyhexacosanoic acid |
|---|---|
Molecular Formula |
C26H52O3 |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
3-hydroxyhexacosanoic acid |
InChI |
InChI=1S/C26H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25(27)24-26(28)29/h25,27H,2-24H2,1H3,(H,28,29) |
InChI Key |
SEVRYJMBCDYSHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[[(3S,6R,7S,8aS)-3-(4-acetamidobutyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl]-oxomethyl]amino]butyl-trimethylammonium](/img/structure/B1264462.png)






![Benzo[e]indolium](/img/structure/B1264472.png)





![3,5,5-Trimethyl-4beta-hydroxy-4-[3-(beta-D-glucopyranosyloxy)-1-butenyl]-2-cyclohexene-1-one](/img/structure/B1264484.png)